Technical Monograph: (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Technical Monograph: (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
This technical guide is structured to provide an exhaustive analysis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a critical intermediate in the synthesis of selective dopamine receptor agonists.
[1][2]
Executive Summary & Chemical Identity
((S)-7-MAT) is a chiral aminotetralin derivative serving as a "privileged scaffold" in medicinal chemistry. It is the direct synthetic precursor to 7-OH-DPAT (7-Hydroxy-N,N-dipropyl-2-aminotetralin), a gold-standard reference ligand for the Dopamine D3 receptor. Unlike its 5-methoxy isomer (used in Rotigotine synthesis), the 7-methoxy substitution pattern directs selectivity towards D3 over D2 receptors, making it indispensable for neuropsychiatric drug discovery.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
| CAS Number | 121216-42-0 (Free Base) / 177017-69-5 (HCl Salt) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Solubility | High in MeOH, DMSO; Low in Hexanes, Et₂O (Free Base) |
| pKa | ~10.2 (Amine conjugate acid) |
Synthetic Routes & Process Chemistry
The synthesis of enantiopure (S)-7-MAT presents a classic challenge in process chemistry: achieving high enantiomeric excess (ee) while maintaining yield. While asymmetric hydrogenation is possible, optical resolution remains the industrial standard due to the low cost of the starting material, 7-methoxy-2-tetralone.
Core Synthesis Workflow
The synthesis proceeds in two distinct phases:
-
Reductive Amination: Conversion of the ketone to the racemic amine.
-
Optical Resolution: Separation of the (S)-enantiomer using a chiral acid.
Phase 1: Reductive Amination
-
Reagents: 7-Methoxy-2-tetralone, Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.
-
Critical Control Point: Moisture control is essential to prevent hydrolysis of the imine back to the ketone.
Phase 2: Classical Resolution
-
Resolving Agent: (S)-(+)-Mandelic Acid.
-
Principle: Formation of diastereomeric salts.[1][2] The (S)-amine/(S)-acid salt typically crystallizes out of ethanol/methanol mixtures, leaving the (R)-amine in the mother liquor.
-
Alternative: Dibenzoyl-L-tartaric acid is a higher-cost alternative often yielding sharper separation if Mandelic acid fails.
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis and resolution workflow for isolating the (S)-enantiomer.
Experimental Protocol: Optical Resolution
Note: This protocol describes the resolution of the racemic amine. Ensure all safety protocols for handling amines and solvents are followed.
Objective: Isolation of (S)-7-Methoxy-2-aminotetralin from racemic mixture.
-
Preparation: Dissolve 10.0 g (56.4 mmol) of racemic 7-methoxy-2-aminotetralin in 50 mL of absolute ethanol.
-
Acid Addition: In a separate flask, dissolve 8.58 g (56.4 mmol) of (S)-(+)-Mandelic acid in 30 mL of warm ethanol.
-
Mixing: Slowly add the acid solution to the amine solution with vigorous stirring. The solution may warm slightly (exothermic salt formation).
-
Crystallization: Heat the mixture to reflux until clear, then allow it to cool slowly to room temperature over 4 hours. Let stand at 4°C overnight.
-
Filtration: Filter the white crystalline precipitate. This is the crude (S)-amine-(S)-mandelate salt.
-
Recrystallization: Recrystallize the salt from boiling ethanol (approx. 1:5 w/v) 2–3 times until the melting point is constant.
-
Free Basing: Suspend the purified salt in water, basify with 2M NaOH to pH >12, and extract with Dichloromethane (DCM). Dry organic layer (
) and concentrate to yield the chiral free base.
Pharmacological Utility: The 7-OH-DPAT Pathway
The primary utility of (S)-7-MAT is as the scaffold for 7-OH-DPAT , a selective D3 receptor agonist used to study addiction and Parkinson's disease.
Mechanism of Derivatization
-
N-Alkylation: The primary amine is alkylated using propyl bromide or propionaldehyde (reductive alkylation) to form the tertiary amine.
-
Ether Cleavage (Demethylation): The methoxy group is robust; it requires strong Lewis acids (typically
in DCM) or strong mineral acids (48% HBr reflux) to reveal the phenolic hydroxyl group.-
Note: Demethylation is usually the final step to avoid oxidation of the sensitive phenol during alkylation.
-
Figure 2: Derivatization pathway from the methoxy-amine precursor to the active phenolic drug candidate.
Analytical Controls & Quality Assurance
Enantiomeric Purity (Chiral HPLC)
To validate the success of the resolution, Chiral HPLC is mandatory.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 280 nm.
-
Acceptance Criteria: >99.0% ee for biological assays.
Specific Rotation[6]
-
Typical Value:
to (c=1, MeOH) for the HCl salt. -
Note: The sign of rotation is critical.[3] For 2-aminotetralins, the (S)-enantiomer is typically levorotatory (-).
References
-
Synthesis & Properties: Pharmaffiliates. (2024). "(S)-7-Methoxy-2-aminotetralin Product Monograph."
-
Pharmacological Application (7-OH-DPAT): Lévesque, D., et al. (1992). "A highly potent and selective agonist for dopamine D3 receptors." Proc. Natl. Acad. Sci. USA.
-
Resolution Methodology: ChemicalBook. (2024). "Dibenzoyl-L-Tartaric Acid Applications in Chiral Resolution."
-
Structural Data: PubChem. (2025).[4] "7-Methoxy-2-aminotetralin Compound Summary." [5]
-
D3 Receptor Binding: NIH PubMed. (1994). "Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen."
Sources
- 1. WO2007088073A1 - Zopiclone resolution using l-tartaric acid - Google Patents [patents.google.com]
- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 4. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
